molecular formula C27H31ClN4O2 B11355156 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11355156
M. Wt: 479.0 g/mol
InChI Key: BMBZAUUNBPNLMW-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

The next step involves the introduction of the chloro group at the 5-position of the indole ring, which can be achieved through electrophilic substitution reactions. The ethyl group is then attached to the indole ring through alkylation reactions.

The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the indole compound. Finally, the pyrrolidinone moiety is attached through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for certain steps to improve reaction efficiency and reduce waste. The use of green chemistry principles, such as solvent recycling and minimizing hazardous reagents, would also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity. The piperazine ring can enhance the compound’s binding affinity to these receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its combination of the indole, piperazine, and pyrrolidinone moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses .

Properties

Molecular Formula

C27H31ClN4O2

Molecular Weight

479.0 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C27H31ClN4O2/c1-18-4-3-5-25(19(18)2)30-10-12-31(13-11-30)27(34)21-14-26(33)32(17-21)9-8-20-16-29-24-7-6-22(28)15-23(20)24/h3-7,15-16,21,29H,8-14,17H2,1-2H3

InChI Key

BMBZAUUNBPNLMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl)C

Origin of Product

United States

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